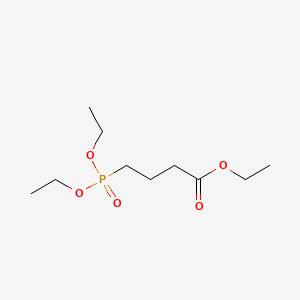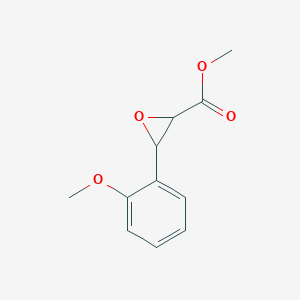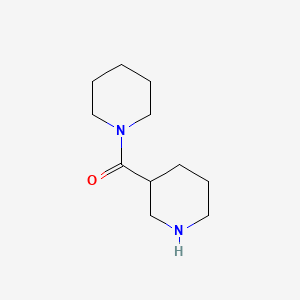
Triethyl 4-phosphonobutyrate
Descripción general
Descripción
Triethyl 4-phosphonobutyrate is a chemical compound with the molecular formula C10H21O5P . It is also known by other names such as ethyl 4-(diethoxyphosphoryl)butanoate and TRIETHYL4-PHOSPHONOBUTYRATE . The molecular weight of this compound is 252.24 g/mol .
Molecular Structure Analysis
The InChI key for this compound is FYESTJSRASJZOY-UHFFFAOYSA-N . The compound has a complex structure with 16 heavy atoms and a topological polar surface area of 61.8 Ų . The canonical SMILES representation is CCOC(=O)CCCP(=O)(OCC)OCC .Physical And Chemical Properties Analysis
This compound is a clear, colorless liquid . It has a refractive index of 1.4350-1.4400 at 20°C . The compound has a boiling point of 117°C to 119°C at 0.4mmHg .Aplicaciones Científicas De Investigación
Subtle Actions of Related Phosphonobutyrates in Retinal Function
- Enhancement of Off Responses in Retina : Compounds like 2-amino-4-phosphonobutyrate (APB) have been studied for their effects on the retina. APB, in particular, is known to eliminate the On-bipolar cell light response and sometimes enhance Off responses of various inner retina neurons (Arkin & Miller, 1987).
Impact on Electroretinogram Dynamics
- Influence on ON Bipolar Neuron and Electroretinogram : Another study examined the dynamic responses in the ON bipolar neuron and their correlation with the electroretinogram (ERG), where compounds like APB were used to selectively suppress light responses (Tian & Slaughter, 1995).
Chemical Reactions with Similar Phosphonium Salts
- Phosphonium Salt Reactions : Research on phosphonium salts, which are chemically related to triethyl 4-phosphonobutyrate, shows diverse chemical reactivity. For instance, reactions involving phosphonium salts and tertiary amines have led to the formation of 4H-pyrans, highlighting the compound's potential in organic synthesis (Reynolds & Chen, 1981).
Synthesis and Binding Characterization
- Synthesis of Radio-labelled Analogs : Studies have also focused on synthesizing radio-labelled analogs like [3H]2-amino-4-phosphonobutyric acid. These compounds are crucial for understanding the binding to L-glutamate receptors and have applications in neurological research (Monaghan et al., 1983).
Polymer-Based Applications
- Polyelectrolyte Complexes for Encapsulation and Release : Phosphonium polyelectrolyte complexes, such as those involving poly[triethyl(4-vinylbenzyl)phosphonium chloride], have been studied for their ability to encapsulate and slowly release ionic cargo. This research is significant in the field of controlled drug delivery and biomaterials (Harrison et al., 2020).
Desalination Membrane Research
- Membrane Technology for Desalination : The research on quaternary phosphonium-based polymer membranes, including those related to triethyl phosphonates, has shown potential in desalination applications. These membranes exhibit properties like high salt rejection and chlorine resistance, important in water purification technology (Wang et al., 2012).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Triethyl 4-phosphonobutyrate plays a significant role in biochemical reactions, particularly as a reactant in the preparation of various compounds. It interacts with enzymes such as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the development of potential anti-Alzheimer’s drugs . Additionally, it is used in the synthesis of hypoxia-selective antitumor agents . The nature of these interactions often involves the compound acting as a substrate or inhibitor, influencing the activity of the enzymes and proteins it interacts with.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with BACE1 can impact the processing of amyloid precursor protein, which is crucial in Alzheimer’s disease research . The compound’s effects on cellular metabolism may also include alterations in metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, its role in inhibiting BACE1 affects the cleavage of amyloid precursor protein, thereby influencing the production of amyloid-beta peptides . These interactions can lead to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of BACE1 activity. At higher doses, toxic or adverse effects can occur. These effects may include disruptions in cellular metabolism and potential toxicity to specific organs .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s influence on metabolic flux can lead to changes in the levels of various metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .
Propiedades
IUPAC Name |
ethyl 4-diethoxyphosphorylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYESTJSRASJZOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299942 | |
| Record name | Ethyl 4-(diethoxyphosphoryl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2327-69-7 | |
| Record name | 2327-69-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-(diethoxyphosphoryl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2327-69-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















